2-(Thian-4-yl)acetamide
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Overview
Description
2-(Thian-4-yl)acetamide is a chemical compound with the molecular formula C₇H₁₃NOS and a molecular weight of 159.25 g/mol . It is characterized by the presence of a tetrahydrothiopyran ring, which is a sulfur-containing heterocycle, attached to an acetamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(Thian-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Thian-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol or amine derivatives.
Scientific Research Applications
2-(Thian-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Thian-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-(Thian-4-yl)acetamide can be compared with other similar compounds, such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another oxygen-containing analog, which also exhibits distinct reactivity and applications compared to the sulfur-containing this compound.
The uniqueness of this compound lies in its sulfur-containing heterocycle, which imparts specific chemical reactivity and potential biological activities that are not observed in its oxygen-containing analogs.
Properties
IUPAC Name |
2-(thian-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWSOKLYWPJKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698316 |
Source
|
Record name | 2-(Thian-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178243-07-7 |
Source
|
Record name | 2-(Thian-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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